molecular formula C12H12N2O2S2 B2942465 Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate CAS No. 689771-76-4

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2942465
CAS No.: 689771-76-4
M. Wt: 280.36
InChI Key: UVHPEGOLNCXRKD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its potential biological and pharmaceutical applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thioamide derivative with an α-haloketone in the presence of a base. The reaction conditions usually require heating and the use of a polar solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The amino group can be reduced to form a secondary amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: this compound secondary amine.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has shown biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 4-amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with a para-tolyl group instead of meta-tolyl.

  • Methyl 4-amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with an ortho-tolyl group instead of meta-tolyl.

  • Methyl 4-amino-2-thioxo-3-(m-methoxyphenyl)-2,3-dihydrothiazole-5-carboxylate: Similar structure with a methoxy group on the phenyl ring.

Uniqueness: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-7-4-3-5-8(6-7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHPEGOLNCXRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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